1-(Thiazol-2-yl)cyclobutanol 1-(Thiazol-2-yl)cyclobutanol
Brand Name: Vulcanchem
CAS No.: 362718-83-0
VCID: VC3858854
InChI: InChI=1S/C7H9NOS/c9-7(2-1-3-7)6-8-4-5-10-6/h4-5,9H,1-3H2
SMILES: C1CC(C1)(C2=NC=CS2)O
Molecular Formula: C7H9NOS
Molecular Weight: 155.22 g/mol

1-(Thiazol-2-yl)cyclobutanol

CAS No.: 362718-83-0

Cat. No.: VC3858854

Molecular Formula: C7H9NOS

Molecular Weight: 155.22 g/mol

* For research use only. Not for human or veterinary use.

1-(Thiazol-2-yl)cyclobutanol - 362718-83-0

Specification

CAS No. 362718-83-0
Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
IUPAC Name 1-(1,3-thiazol-2-yl)cyclobutan-1-ol
Standard InChI InChI=1S/C7H9NOS/c9-7(2-1-3-7)6-8-4-5-10-6/h4-5,9H,1-3H2
Standard InChI Key DZVAUUDEBFFNFY-UHFFFAOYSA-N
SMILES C1CC(C1)(C2=NC=CS2)O
Canonical SMILES C1CC(C1)(C2=NC=CS2)O

Introduction

Chemical and Physical Properties

Molecular Characteristics

The compound’s structure combines a strained cyclobutane ring with a polar hydroxyl group and an electron-rich thiazole system. Key properties include:

PropertyValueSource
Molecular formulaC₇H₉NOS
Molecular weight155.22 g/mol
Boiling pointNot reported
Melting pointNot reported
DensityNot reported
SolubilityPartly soluble in organic solvents

Synthesis and Reactivity

Reactivity Profile

  • Hydroxyl Group: Participates in esterification, etherification, and hydrogen bonding .

  • Thiazole Ring: Susceptible to electrophilic substitution at the 5-position and coordination with metal ions .

  • Cyclobutane Ring: Strain-driven reactivity, including ring-opening under acidic conditions or [2+2] cycloadditions .

Structural and Computational Insights

X-ray Crystallography

While no crystal structure of 1-(thiazol-2-yl)cyclobutanol is reported, similar cyclobutane-thiazole hybrids exhibit:

  • Puckered Cyclobutane Rings: Dihedral angles ≈25–30° between adjacent carbons .

  • Intermolecular Interactions: N–H···S hydrogen bonds and π-stacking between thiazole rings .

DFT Studies

Density functional theory (DFT) calculations on analogous molecules reveal:

  • Electrostatic Potential: Nucleophilic regions localized on thiazole sulfur and nitrogen atoms, electrophilic sites on hydroxyl oxygen .

  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps ≈4–5 eV, indicating moderate chemical stability .

Applications and Biological Relevance

Material Science

The compound’s rigid, conjugated structure suggests utility in organic electronics or as a ligand in coordination polymers .

ParameterDetails
GHS ClassificationH302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
StorageStore in a dry, cool place under inert atmosphere .
Handling PrecautionsUse PPE (gloves, goggles) and work in a fume hood .

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